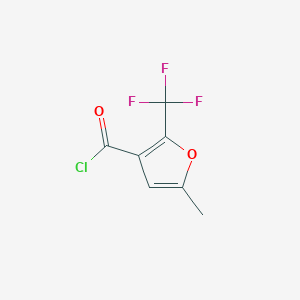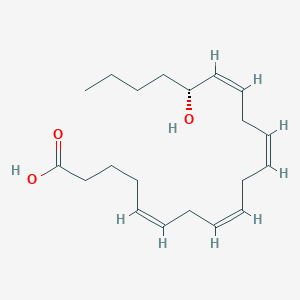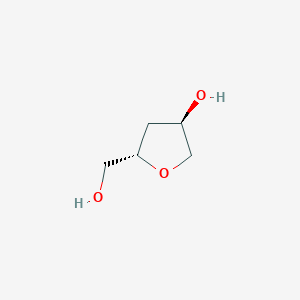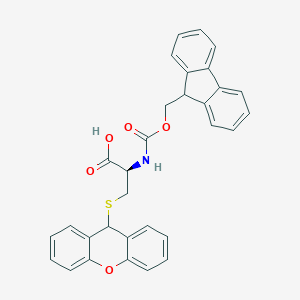
Fmoc-S-xanthyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-S-xanthyl-L-cysteine: is a derivative of the amino acid cysteine, where the cysteine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a xanthyl group. This compound is primarily used in peptide synthesis and proteomics studies due to its stability and versatility .
Mechanism of Action
Target of Action
Fmoc-S-xanthyl-L-cysteine, also known as Fmoc-Cys(Xan)-OH, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids that are involved in the formation of peptides .
Mode of Action
Fmoc-Cys(Xan)-OH acts as a protecting group for the amino acid cysteine during peptide synthesis . The Fmoc group protects the amino group of the cysteine, allowing for the selective formation of peptide bonds . The xanthyl group (Xan) protects the thiol group of the cysteine, preventing unwanted side reactions .
Biochemical Pathways
The use of Fmoc-Cys(Xan)-OH in peptide synthesis affects the biochemical pathway of protein formation. By protecting specific functional groups on the cysteine amino acid, it allows for the precise assembly of peptides, which can then fold into functional proteins .
Pharmacokinetics
Its stability, solubility, and reactivity are crucial for its effectiveness in peptide synthesis .
Result of Action
The use of Fmoc-Cys(Xan)-OH in peptide synthesis results in the formation of precise peptide sequences. This enables the study of proteins and their functions, the development of new drugs, and advancements in biomedical research .
Action Environment
The action of Fmoc-Cys(Xan)-OH is influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, careful control of the reaction environment is essential for the successful use of Fmoc-Cys(Xan)-OH in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-S-xanthyl-L-cysteine involves the protection of the amino group of cysteine with the Fmoc group and the thiol group with the xanthyl group. The process typically starts with the reaction of cysteine with fluorenylmethyloxycarbonyl chloride in the presence of a base to form Fmoc-cysteine. The thiol group is then protected by reacting with xanthyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-S-xanthyl-L-cysteine can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfide bonds.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Piperidine in dimethylformamide.
Major Products:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Deprotected amino acids ready for further coupling reactions.
Scientific Research Applications
Chemistry: Fmoc-S-xanthyl-L-cysteine is widely used in solid-phase peptide synthesis. The Fmoc group provides a stable protecting group for the amino group, allowing for sequential addition of amino acids to form peptides .
Biology: In biological research, this compound is used to study protein structure and function. The xanthyl group provides a unique handle for labeling and tracking cysteine residues in proteins .
Medicine: In medicinal chemistry, this compound is used to synthesize peptide-based drugs. The stability of the Fmoc group ensures that the amino group remains protected during the synthesis of complex peptides .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its stability and ease of removal make it an ideal protecting group for industrial applications .
Comparison with Similar Compounds
Fmoc-S-trityl-L-cysteine: Similar to Fmoc-S-xanthyl-L-cysteine but uses a trityl group for thiol protection.
Fmoc-S-acetamidomethyl-L-cysteine: Uses an acetamidomethyl group for thiol protection.
Fmoc-S-tert-butyl-L-cysteine: Uses a tert-butyl group for thiol protection.
Uniqueness: this compound is unique due to the xanthyl group’s stability and ease of removal. This makes it particularly useful in applications where selective deprotection of the thiol group is required without affecting other functional groups .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9H-xanthen-9-ylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25NO5S/c33-30(34)26(18-38-29-23-13-5-7-15-27(23)37-28-16-8-6-14-24(28)29)32-31(35)36-17-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,29H,17-18H2,(H,32,35)(H,33,34)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSQGWFHHHZCOH-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442304 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-9H-xanthen-9-yl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186829-25-4 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-9H-xanthen-9-yl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dicyclopenta[CD,FG]pyrene](/img/structure/B62263.png)
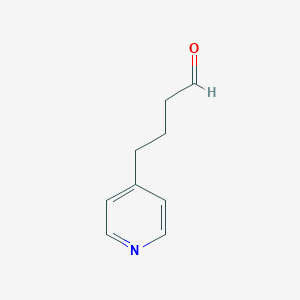
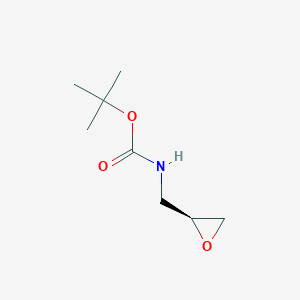
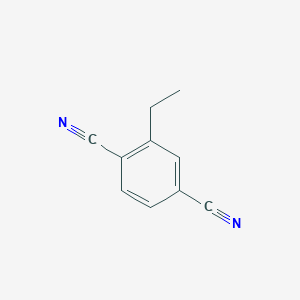
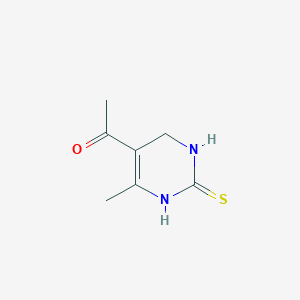
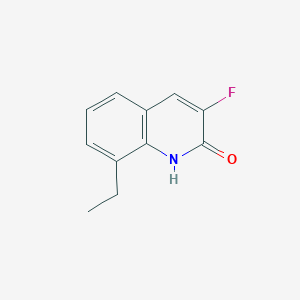
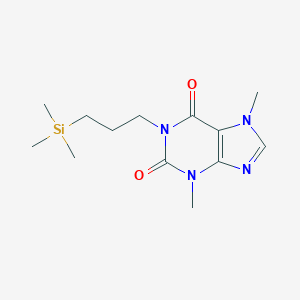
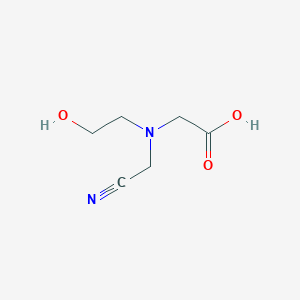
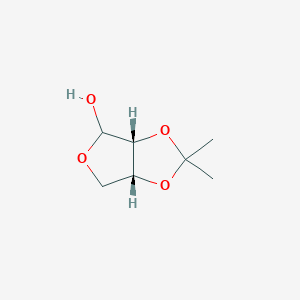
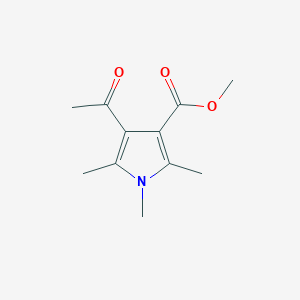
![1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one](/img/structure/B62292.png)
